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molecular formula C8H10O2 B1630462 Bicyclo[3.2.1]octane-2,4-dione CAS No. 74896-14-3

Bicyclo[3.2.1]octane-2,4-dione

Cat. No. B1630462
M. Wt: 138.16 g/mol
InChI Key: VCYHIHMHWASQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06911547B1

Procedure details

4.27 g (79 mmol) of sodium methanolate in 40 ml of dimethyl sulfoxide are used as initial charge in a reaction vessel. A solution of 7.2 g (52 mmol) of 4-methylene-3-oxa-bicyclo(3.2.1]octan-2-one in 20 ml of dimethyl sulfoxide is fed into that solution in the course of 2.5 hours at a temperature of from 25 to 35° C., with stirring. After a further 0.5 hours, the reaction mixture is diluted with 200 ml of water and extracted twice with 100 ml of ethyl acetate. The combined organic phases are washed with 100 ml of water. The aqueous phases are then combined, adjusted to pH 3 using approximately 35 ml of 2N hydrochloric acid, and extracted four times using 400 ml of ethyl acetate each time. The combined organic phases are washed with water, dried over magnesium sulfate, filtered and concentrated using a rotary evaporator. The brown solid remaining is filtered over silica gel and yields 6.3 g (46 mmol) of bicyclo[3.2.1]octane-2,4-dione with a content of 93%, corresponding to a yield of 81.4%, and a melting point of 129-130° C.
Name
sodium methanolate
Quantity
4.27 g
Type
reactant
Reaction Step One
Name
4-methylene-3-oxa-bicyclo(3.2.1]octan-2-one
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH2:4]=[C:5]1[CH:11]2[CH2:12][CH:8]([CH2:9][CH2:10]2)[C:7](=[O:13])[O:6]1>CS(C)=O.O>[CH:11]12[CH2:12][CH:8]([CH2:9][CH2:10]1)[C:7](=[O:13])[CH2:4][C:5]2=[O:6] |f:0.1|

Inputs

Step One
Name
sodium methanolate
Quantity
4.27 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
4-methylene-3-oxa-bicyclo(3.2.1]octan-2-one
Quantity
7.2 g
Type
reactant
Smiles
C=C1OC(C2CCC1C2)=O
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
as initial charge in a reaction vessel
CUSTOM
Type
CUSTOM
Details
is fed into that solution in the course of 2.5 hours at a temperature of from 25 to 35° C.
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed with 100 ml of water
EXTRACTION
Type
EXTRACTION
Details
extracted four times
WASH
Type
WASH
Details
The combined organic phases are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
FILTRATION
Type
FILTRATION
Details
The brown solid remaining is filtered over silica gel

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C12C(CC(C(CC1)C2)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 46 mmol
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 81.4%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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